5-Cyano-N,N-diethylpyridine-3-sulfonamide

Medicinal Chemistry Sulfonamide Derivatives Research Chemical

Researchers often face limited availability of functionalized pyridine sulfonamides for medicinal chemistry. This compound resolves that with a cyano and diethylsulfonamide-substituted pyridine scaffold. - Enables synthesis of diverse analogs via oxidation, reduction, nucleophilic substitution. - Suitable for preliminary antimicrobial susceptibility assays (folate pathway target). - Supplied with reliable purity and fast delivery to accelerate lead optimization.

Molecular Formula C10H13N3O2S
Molecular Weight 239.30 g/mol
Cat. No. B12078006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-N,N-diethylpyridine-3-sulfonamide
Molecular FormulaC10H13N3O2S
Molecular Weight239.30 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CN=CC(=C1)C#N
InChIInChI=1S/C10H13N3O2S/c1-3-13(4-2)16(14,15)10-5-9(6-11)7-12-8-10/h5,7-8H,3-4H2,1-2H3
InChIKeyMNKQCNVRDNUOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyano-N,N-diethylpyridine-3-sulfonamide: Identity & Baseline


5-Cyano-N,N-diethylpyridine-3-sulfonamide (CAS 1856462-00-4) is a pyridine-3-sulfonamide derivative with the molecular formula C10H13N3O2S and a molecular weight of 239.30 g/mol . The compound features a pyridine core substituted with a cyano group at the 5-position and an N,N-diethyl sulfonamide moiety at the 3-position . It is primarily encountered as a research chemical in medicinal chemistry and biochemical studies, with reported activities including potential enzyme inhibition and antimicrobial properties .

5-Cyano-N,N-diethylpyridine-3-sulfonamide: Generic Substitution Limitations


Based on the available evidence, there is insufficient high-strength quantitative data to establish any meaningful differentiation for 5-Cyano-N,N-diethylpyridine-3-sulfonamide relative to its closest analogs. A thorough search of primary research papers, patents, and authoritative databases yielded no head-to-head comparative studies, cross-study comparable data, or robust class-level inferences that would substantiate a claim of superior or unique performance. Consequently, a scientific or industrial user cannot currently prioritize this compound over a closely related analog based on verifiable, quantifiable evidence. Generic substitution is not demonstrably contraindicated due to the absence of comparative data.

5-Cyano-N,N-diethylpyridine-3-sulfonamide: Differentiation Evidence


Lack of Quantitative Differentiation Data

A comprehensive search of primary research papers, patents, and authoritative databases failed to identify any head-to-head comparative studies or cross-study comparable data that would provide quantitative differentiation for 5-Cyano-N,N-diethylpyridine-3-sulfonamide relative to its closest analogs. The only available data points are baseline molecular properties (molecular weight, formula) from vendor technical datasheets, which do not meet the core evidence admission rules for differential comparison. No assay, model, or system context was found that includes quantitative data for both this compound and a comparator. Therefore, no evidence item can be presented that satisfies the mandatory conditions of having a clear comparator, quantitative data for the target compound, and quantitative data for the comparator or baseline.

Medicinal Chemistry Sulfonamide Derivatives Research Chemical

5-Cyano-N,N-diethylpyridine-3-sulfonamide: Application Scenarios


Medicinal Chemistry Building Block

As a pyridine-3-sulfonamide scaffold, this compound may serve as a versatile intermediate for synthesizing a variety of analogs through standard chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions . Its diethyl sulfonamide and cyano groups offer distinct handles for further functionalization in exploratory medicinal chemistry programs.

Enzyme Inhibition Screening

Vendor information suggests potential applications in studying enzyme inhibition mechanisms, particularly those related to folate synthesis . The compound could be used in biochemical assays to probe the activity of enzymes such as dihydropteroate synthetase, but no quantitative potency or selectivity data are currently available to guide such experiments.

Antimicrobial Agent Development

Preliminary vendor descriptions indicate that this sulfonamide derivative may exhibit antimicrobial properties . This provides a rationale for its inclusion in primary screening panels against bacterial or fungal strains, though the absence of published MIC data or comparative studies precludes any assessment of its potential utility relative to established antimicrobial sulfonamides.

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